[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
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Overview
Description
[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate is a member of the cytochalasin family, which are fungal-derived natural products characterized by the presence of an isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities . Cytochalasins have attracted significant attention from the chemical and pharmacological communities due to their unique biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cytochalasins, including [(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate, typically involves bioinspired strategies. These strategies often mimic the natural biosynthesis pathways of these compounds. The total synthesis of cytochalasins generally starts with the construction of the isoindolone core, followed by the formation of the macrocyclic ring . Key steps in the synthesis may include cyclization reactions, oxidation, and reduction processes .
Industrial Production Methods: Industrial production of cytochalasins is less common due to the complexity of their structures. advances in synthetic biology and fermentation technology have made it possible to produce these compounds on a larger scale. The use of genetically engineered fungi or bacteria to produce cytochalasins through fermentation is a promising approach .
Chemical Reactions Analysis
Types of Reactions: [(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions of cytochalasins include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from the reactions of cytochalasins are typically derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often used in further scientific research .
Scientific Research Applications
[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the polymerization of actin filaments . In biology, it is employed to investigate cell morphology and cytoskeletal dynamics . In medicine, cytochalasins have shown potential as antitumor and anti-inflammatory agents . Additionally, cytochalasins are used in industry for the development of new pharmaceuticals and as research tools in drug discovery .
Mechanism of Action
[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate exerts its effects by binding to actin filaments and blocking their polymerization and elongation . This inhibition of actin polymerization leads to changes in cellular morphology, inhibition of cell division, and induction of apoptosis . Cytochalasins can also affect other biological processes, such as the transport of monosaccharides across cell membranes and the regulation of protein synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate include Cytochalasin A, Cytochalasin B, Cytochalasin D, Cytochalasin E, and Cytochalasin H . These compounds share a common isoindolone core and exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific structural features and bioactivities. While other cytochalasins also inhibit actin polymerization, this compound may have distinct effects on cellular processes and different applications in scientific research .
Properties
CAS No. |
108050-27-7 |
---|---|
Molecular Formula |
C10H15N3OS |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H41NO6/c1-18-10-9-13-22-26(33)29(5,36)19(2)25-23(16-21-11-7-6-8-12-21)31-27(34)30(22,25)24(37-20(3)32)14-15-28(4,35)17-18/h6-9,11-15,18-19,22-26,33,35-36H,10,16-17H2,1-5H3,(H,31,34)/b13-9+,15-14+/t18-,19-,22-,23-,24+,25-,26-,28-,29-,30+/m0/s1 |
InChI Key |
AVASIWUXPVFFGK-WRERFMELSA-N |
SMILES |
CC1CC=CC2C(C(C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)(C)O)O |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H]([C@@]([C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)(C)O)O |
Canonical SMILES |
CC1CC=CC2C(C(C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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